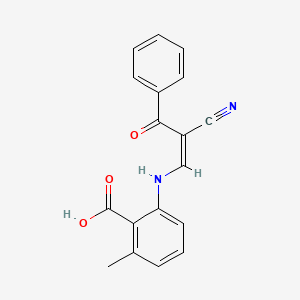
2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid, with the CAS number 1025165-66-5, is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₄N₂O₃ and a molecular weight of approximately 306.3 g/mol. Its structure features a nitrile group, an amine linkage, and a benzoic acid moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, potentially impacting metabolic pathways.
- Cellular Uptake : Studies suggest that structural components can influence how compounds are absorbed by cells, affecting their bioavailability and efficacy.
- Receptor Interaction : Similar compounds have been shown to interact with specific receptors involved in signaling pathways related to growth and apoptosis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antitumor Activity
A study explored the effects of similar compounds on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable inhibitory effects, suggesting potential as a therapeutic agent in treating infections.
Research Findings
Recent studies have provided insights into the pharmacological properties of this compound:
- Cell Viability Assays : Evaluations using MTT assays revealed that concentrations above 10 µM resulted in over 50% reduction in cell viability in specific cancer models.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent.
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the potential of compounds similar to 2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid as antimicrobial agents. For instance, derivatives of related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them valuable in combatting antibiotic resistance .
Antifungal Properties
In addition to antibacterial effects, certain derivatives have shown promising antifungal activity. For example, studies have reported that some synthesized compounds exhibit efficacy comparable to standard antifungal agents like fluconazole against strains such as Candida albicans and Aspergillus niger . This highlights the potential for this compound in treating fungal infections.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with biological targets implicated in cancer progression, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antibacterial Efficacy
A study investigated a series of synthesized compounds related to this compound, revealing that one derivative exhibited an MIC of 5.19 µM against Staphylococcus aureus. This finding underscores the potential for developing new antibacterial agents from this class of compounds .
Case Study 2: Antifungal Activity
Another research effort focused on the antifungal activity of similar compounds, demonstrating that some derivatives showed significant inhibition against Candida albicans with MIC values around 8.16 µM, comparable to established antifungals .
Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain derivatives had IC50 values lower than those of standard chemotherapeutics, indicating superior potency. For instance, one derivative achieved an IC50 of 4.12 µM, suggesting its potential as a more effective treatment option for specific cancers .
属性
IUPAC Name |
2-[[(Z)-2-cyano-3-oxo-3-phenylprop-1-enyl]amino]-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-6-5-9-15(16(12)18(22)23)20-11-14(10-19)17(21)13-7-3-2-4-8-13/h2-9,11,20H,1H3,(H,22,23)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAKJBDPKRHIHP-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=C(C#N)C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C(/C#N)\C(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














